(2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
Description
The compound (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide features a conjugated enamide backbone bridging a furan moiety and a 1,2,5-oxadiazol-3-yl group substituted with thiophene. The E-configuration of the enamide group is critical for maintaining planarity, influencing molecular interactions and stability .
Properties
Molecular Formula |
C13H9N3O3S |
|---|---|
Molecular Weight |
287.30 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C13H9N3O3S/c17-11(6-5-9-3-1-7-18-9)14-13-12(15-19-16-13)10-4-2-8-20-10/h1-8H,(H,14,16,17)/b6-5+ |
InChI Key |
VRMNPNAGSWVCDV-AATRIKPKSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NON=C2C3=CC=CS3 |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NON=C2C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the furan, thiophene, or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the oxadiazole scaffold in anticancer applications. Research indicates that derivatives with this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide have shown IC values in the nanomolar range against gastric cancer cell lines, suggesting potent anti-proliferative properties .
Case Study: Anticancer Efficacy
A study published in Molecules demonstrated that oxadiazole derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells. The most active compounds were tested against the National Cancer Institute's 60 human cancer cell lines panel, revealing promising results with GI values ranging from 0.49 to 48.0 μM .
Antimicrobial Activity
The antimicrobial properties of (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide are noteworthy. Compounds containing the 1,3,4-oxadiazole ring have been extensively studied for their antibacterial and antifungal activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Testing
In a comparative study of various oxadiazole derivatives, certain compounds demonstrated superior activity against Staphylococcus aureus and Escherichia coli, with some exhibiting MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics . This showcases the potential for developing new antimicrobial agents based on this compound's structure.
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been investigated. Compounds similar to (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Study: Inhibition Studies
Research has indicated that specific derivatives can significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, depending on the specific application. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a novel heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps starting from furan and thiophene derivatives. The oxadiazole moiety is introduced through cyclization reactions, which are crucial for enhancing the biological profile of the compound. The synthetic pathway typically includes:
- Formation of the furan and thiophene derivatives .
- Cyclization to form the oxadiazole ring .
- Final modifications to yield the target compound .
Anticancer Activity
Recent studies have demonstrated that compounds containing oxadiazole and thiophene rings exhibit significant anticancer properties. For instance, similar derivatives have shown IC50 values ranging from 0.11 to 1.47 µM against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.12 | MCF-7 |
| Compound B | 0.76 | A549 |
| (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide | TBD | TBD |
The proposed mechanism of action for oxadiazole derivatives involves the induction of apoptosis in cancer cells through the activation of p53 pathways and caspase cascades . This suggests that these compounds may serve as promising leads for further development in cancer therapy.
Enzyme Inhibition
In addition to anticancer activity, compounds with similar structures have been reported to exhibit dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 12.8 to 99.2 µM . This dual inhibition is particularly relevant for neurodegenerative diseases such as Alzheimer's.
Case Studies
- Study on Antitumor Activity : In a recent study, a series of 1,2,4-oxadiazole derivatives were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated that modifications in the substituents significantly influenced the anticancer activity, with some derivatives outperforming traditional chemotherapeutics like doxorubicin .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of thiophene-containing oxadiazoles against oxidative stress-induced neuronal cell death. The findings suggested that these compounds could potentially mitigate neurodegenerative processes by inhibiting cholinesterases .
Structure-Activity Relationships (SAR)
The biological activity of (2E)-3-(furan-2-yl)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can be influenced by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
